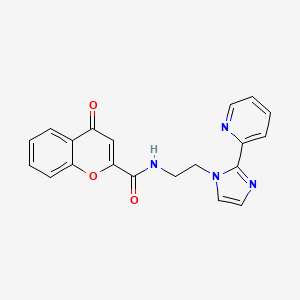

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Description

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound featuring a chromene-carboxamide backbone conjugated with a pyridine-imidazole-ethyl moiety. Chromene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name |

4-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-16-13-18(27-17-7-2-1-5-14(16)17)20(26)23-10-12-24-11-9-22-19(24)15-6-3-4-8-21-15/h1-9,11,13H,10,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBFVQKCQNOESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, followed by the introduction of the imidazole and pyridine groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene, imidazole, or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits promising anticancer activity through several mechanisms:

- Inhibition of Tubulin Polymerization : Disrupts mitotic spindle formation, crucial for cell division.

- Induction of Apoptosis : Activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death.

Case Study : In vitro studies demonstrated that the compound effectively inhibited growth in various cancer cell lines, including breast and lung cancer cells, showcasing its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against certain bacterial strains:

- Mechanism : It disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study : Laboratory tests revealed effectiveness against Gram-positive bacteria, indicating its potential use as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the compound's biological activity. Key findings include:

- Methyl Group Influence : The presence of a methyl group at specific positions enhances cytotoxicity.

- Substituent Variability : Modifications on the imidazole ring significantly affect interaction with target proteins, impacting potency and selectivity.

Cytotoxicity Assays

In vitro assays have shown varying cytotoxic effects across different cancer cell lines. The results suggest that structural modifications can enhance efficacy against specific cancers.

In Vivo Studies

Preliminary studies in animal models indicate that compounds with similar structures exhibit promising antitumor activity. Further research is needed to validate these findings specifically for this compound.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The compound shares structural motifs with imidazole- and pyridine-containing agrochemicals, such as imazamox and imazethapyr (see ). These analogues are herbicides classified as imidazolinones, which inhibit acetolactate synthase (ALS) in plants. Below is a comparative analysis:

Key Differences :

- Biological Targets: While imidazolinones target ALS, the chromene-carboxamide structure suggests divergent mechanisms, possibly involving protein kinase inhibition or nucleic acid interaction.

Research Findings and Mechanistic Insights

Hypothesized Mechanisms of Action

- Kinase Inhibition : Chromene derivatives, such as flavopiridol, are established kinase inhibitors. The carboxamide group in the target compound may mimic ATP-binding motifs in kinases, blocking phosphorylation cascades .

- Antimicrobial Activity : Pyridine-imidazole hybrids exhibit antimicrobial effects by disrupting bacterial cell wall synthesis or DNA gyrase. This compound’s imidazole moiety may chelate metal ions critical for microbial enzymes .

Limitations in Current Data

No peer-reviewed studies directly investigate this compound, making comparisons speculative. In contrast, imazamox and imazethapyr are well-characterized, with decades of agricultural use and documented efficacy against broadleaf weeds .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure combining several pharmacophores, which may contribute to its biological activity. The key components include:

- Chromene moiety : Known for various biological activities, including anti-inflammatory and antioxidant properties.

- Imidazole ring : Often associated with antimicrobial and anticancer activities.

- Pyridine derivative : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the imidazole and pyridine rings can enhance potency.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of similar chromene derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that compounds with a 4H-chromene structure exhibited IC50 values ranging from 5 to 20 µM, demonstrating promising anticancer activity due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Activity

The presence of the imidazole ring suggests potential antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing significant inhibitory effects.

Case Study: Antimicrobial Testing

In vitro studies have demonstrated that derivatives of imidazole exhibit activity against Gram-positive and Gram-negative bacteria. For example, an analogue of the target compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Chromene derivatives are also recognized for their anti-inflammatory properties. The target compound's ability to inhibit pro-inflammatory cytokines could be pivotal in treating inflammatory diseases.

Research Findings

Studies have shown that compounds with similar structural features can inhibit COX-2 and LOX pathways, leading to reduced inflammation. For instance, a related chromene derivative was found to decrease TNF-alpha levels significantly in animal models .

The biological activity of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways associated with cell growth and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.

Data Summary Table

Q & A

Basic: What are the key factors influencing the synthesis yield of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide?

Answer:

Synthesis optimization requires careful control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–130°C) are often critical for imidazole ring formation and chromene-carboxamide coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance solubility and reaction efficiency, while non-polar solvents may reduce side reactions .

- Catalysts : Triethylamine or DMAP can accelerate amide bond formation .

- Statistical design of experiments (DoE) : Utilize factorial designs to identify interactions between variables (e.g., solvent polarity vs. temperature) and minimize trial-and-error approaches .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) and carbonyl carbons (e.g., 4-oxo chromene at ~170 ppm) .

- X-ray crystallography : Resolve intramolecular hydrogen bonding between the imidazole N–H and chromene carbonyl oxygen, critical for conformational stability .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 433.15) and fragmentation patterns .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., nucleophilic imidazole N or electrophilic chromene carbonyl) .

- Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and transition states for reactions such as electrophilic substitution or ring-opening .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm IC consistency .

- Off-target profiling : Use kinase inhibitor panels to identify non-specific interactions that may explain variability .

- Metabolic stability assays : Assess liver microsome degradation rates to rule out pharmacokinetic discrepancies .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (8:2 to 1:1) separates polar byproducts .

- Recrystallization : Use ethanol/water mixtures to enhance purity (>95%) by removing unreacted precursors .

- HPLC : Reverse-phase C18 columns resolve isomers (e.g., chromene vs. chromone derivatives) .

Advanced: How can heterogeneous reaction conditions improve scalability for this compound?

Answer:

- Solid-supported catalysts : Immobilize Pd or Cu on mesoporous silica to facilitate Suzuki-Miyaura coupling steps and enable catalyst recycling .

- Membrane reactors : Separate intermediates in multi-step syntheses to prevent side reactions .

- Flow chemistry : Optimize residence time and pressure for exothermic steps (e.g., cyclization) .

Advanced: What experimental approaches identify degradation pathways under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, followed by LC-MS to detect breakdown products .

- Stability-indicating assays : Monitor chromene ring opening or imidazole oxidation using UV-Vis spectroscopy (λ~270 nm) .

- Isotope labeling : Track O incorporation in the 4-oxo group to confirm hydrolysis mechanisms .

Basic: How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .

- Salt formation : React with HCl or sodium acetate to improve crystallinity and dissolution rates .

- Nanoemulsions : Encapsulate in lipid-based carriers for sustained release in pharmacokinetic studies .

Advanced: What methodologies assess synergistic effects in multi-target pharmacological studies?

Answer:

- Network pharmacology : Map compound-target interactions (e.g., kinases, GPCRs) using STRING or KEGG databases to identify polypharmacology .

- Combinatorial screening : Pair with standard chemotherapeutics (e.g., cisplatin) in checkerboard assays to calculate combination indices (CI) .

- Transcriptomic profiling : RNA-seq to detect pathway crosstalk (e.g., apoptosis and autophagy) in treated cell lines .

Advanced: How are reaction kinetics and thermodynamics modeled for scale-up processes?

Answer:

- Microkinetic modeling : Fit rate constants (e.g., Arrhenius parameters) from batch reactor data to predict performance in continuous systems .

- Calorimetry : Measure heat flow during exothermic steps (e.g., imidazole alkylation) to optimize cooling requirements .

- Computational fluid dynamics (CFD) : Simulate mixing efficiency in stirred-tank reactors to avoid concentration gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.